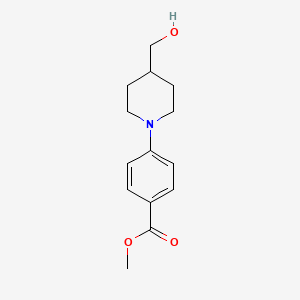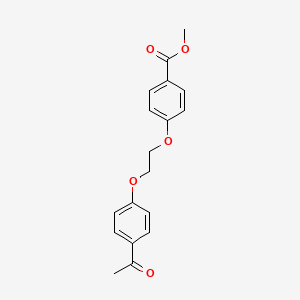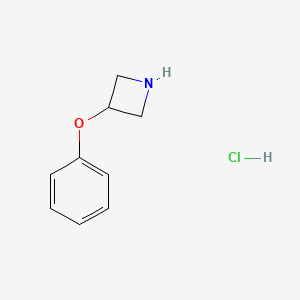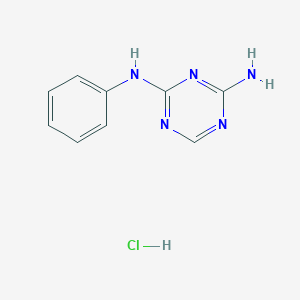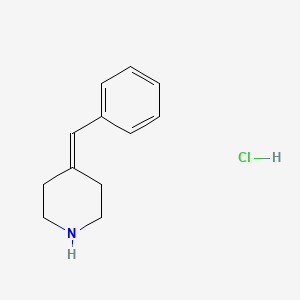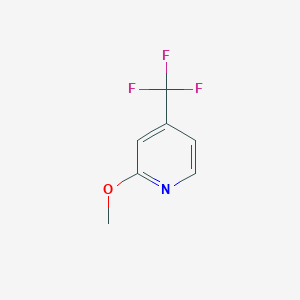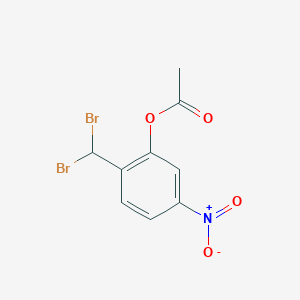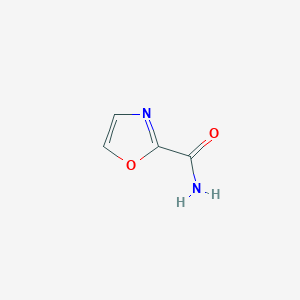
3-Chloro-6-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-6-methyl-1H-indazole” is a chemical compound with the molecular formula C8H7ClN2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For example, a Cu (OAc) 2 -catalyzed reaction has been described for the synthesis of 1 H -indazoles by N–N bond formation . Another method involves alkylation reactions under phase transfer catalysis conditions .
Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole . Since 1 H -indazole is more thermodynamically stable than 2 H -indazole, it is the predominant tautomer . The structure of “this compound” includes a chlorine atom and a methyl group attached to the indazole ring .
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 166.61 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . Its topological polar surface area is 28.7 Ų .
Scientific Research Applications
Structural Analysis
- Supramolecular Structure: 3-Chloro-6-methyl-1H-indazole has been studied for its structural properties. For example, it has been analyzed using X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies contribute to understanding its molecular structure and behavior in different states (Teichert et al., 2007).
Biological Applications
Antibacterial and Antifungal Properties
Research has indicated the potential of indazole derivatives, including this compound, in antimicrobial applications. These compounds have been found to exhibit significant antimicrobial, anti-inflammatory, and antihypertensive actions, making them relevant in medical research (Panda et al., 2022).
Anticancer Potential
Some studies have explored the anticancer potential of indazole derivatives. For instance, compounds with this compound structure have been evaluated for their effectiveness against various cancer cell lines, highlighting their relevance in cancer therapy research (Kuhn et al., 2015).
Antileishmanial Activity
There is ongoing research on the antileishmanial properties of this compound derivatives. These compounds have been synthesized and tested for their effectiveness in inhibiting the growth of Leishmania major, a parasite responsible for the disease Leishmaniasis (Mohamed Mokhtar Mohamed Abdelahi et al., 2021).
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to interact with a variety of targets, including phosphoinositide 3-kinase δ (pi3kδ) for the treatment of respiratory diseases . They can also inhibit, regulate, and/or modulate CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK), which play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
For instance, they can inhibit the activity of the target enzymes, leading to a decrease in the production of certain molecules or signaling pathways .
Biochemical Pathways
For example, they can inhibit the PI3Kδ pathway, which plays a crucial role in immune cell function . They can also affect the CHK1, CHK2, and SGK pathways, which are involved in cell cycle regulation and response to DNA damage .
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Future Directions
Given the broad spectrum of pharmacological activities exhibited by indazole scaffolds, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on designing and synthesizing new indazole derivatives with improved pharmacological properties .
properties
IUPAC Name |
3-chloro-6-methyl-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLANKYFLBMWPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595846 |
Source


|
| Record name | 3-Chloro-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885271-60-3 |
Source


|
| Record name | 3-Chloro-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

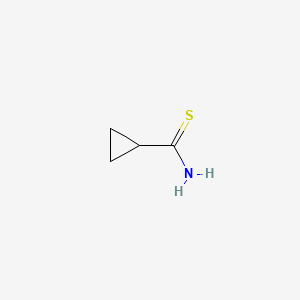

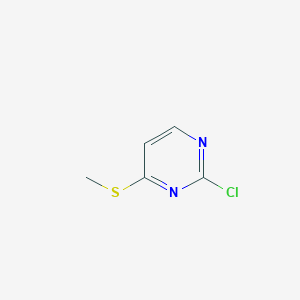
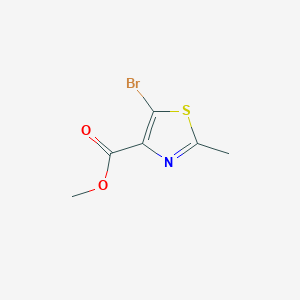
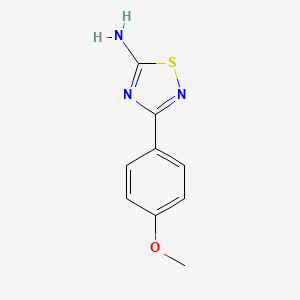
![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)
